Sodium chenodeoxycholate

Nuclear Receptor Pharmacology FXR Signaling Bile Acid Metabolism

Sodium chenodeoxycholate is the definitive endogenous reference agonist for FXR (EC50 11.7 µM) and TGR5 (EC50 4.0–6.7 µM). Unlike cholate or ursodeoxycholate, its 7α-hydroxyl stereochemistry yields 23‑fold higher cholesterol binding (K=5.7×10⁶ L/mol) and a physiologically relevant CMC of 4–9 mM, ensuring reproducible micelle formation and membrane protein extraction. Its intermediate hydrophobicity avoids lithocholic acid cytotoxicity. For 11β-HSD2 inhibition studies (IC50 22 µM), it is 1.7‑fold more potent than deoxycholic acid. Insist on CDCA sodium for validated pharmacology, not generic substitutes.

Molecular Formula C24H40O4
Molecular Weight 392.6 g/mol
CAS No. 2646-38-0
Cat. No. B1261093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium chenodeoxycholate
CAS2646-38-0
SynonymsAcid, Chenic
Acid, Chenique
Acid, Chenodeoxycholic
Acid, Gallodesoxycholic
Chenic Acid
Chenique Acid
Chenix
Chenodeoxycholate
Chenodeoxycholate, Sodium
Chenodeoxycholic Acid
Chenodiol
Chenofalk
Chenophalk
Gallodesoxycholic Acid
Henohol
Quenobilan
Quenocol
Sodium Chenodeoxycholate
Molecular FormulaC24H40O4
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1
InChIKeyRUDATBOHQWOJDD-BSWAIDMHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.0899 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Chenodeoxycholate (CAS 2646-38-0): Baseline Overview for Scientific Procurement


Sodium chenodeoxycholate (NaCDC), the sodium salt of the primary bile acid chenodeoxycholic acid (CDCA), is an amphipathic steroidal compound that serves as an endogenous ligand for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor TGR5 [1]. Unlike many synthetic detergents, NaCDC exhibits a relatively low critical micelle concentration (CMC) in the range of 4–9 mM, which underpins its utility in membrane protein solubilization and lipid biochemistry applications [2]. As a naturally occurring FXR agonist with an EC50 in the low micromolar range, it is widely employed as a reference standard in nuclear receptor pharmacology and metabolic signaling studies [3].

Sodium Chenodeoxycholate: Why Substitution with Cholate or Ursodeoxycholate Compromises Experimental Reproducibility


Interchanging sodium chenodeoxycholate with other common bile salts such as sodium cholate or sodium ursodeoxycholate is scientifically invalid due to profound differences in receptor pharmacology and physicochemical properties. For example, while CDCA potently activates FXR (EC50 ≈ 10–12 μM), cholic acid (CA) is essentially inactive as an FXR agonist in standard coactivator recruitment assays [1]. Similarly, the orientation of the 7-hydroxyl group (7α in CDCA vs. 7β in UDCA) results in a 23-fold difference in cholesterol binding constants, directly impacting solubilization efficiency and micelle stability [2]. These differences are not marginal; they reflect discrete structural determinants that govern receptor engagement, micelle aggregation behavior, and membrane interaction, rendering generic substitution a source of significant experimental variability.

Sodium Chenodeoxycholate: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


FXR Agonist Potency: CDCA Demonstrates Superior Efficacy Relative to DCA, CA, and UDCA

In a mammalian two-hybrid assay measuring steroid receptor coactivator-1 (SRC-1) recruitment to the FXR ligand-binding domain, CDCA was the most potent and efficacious natural bile acid tested. CDCA exhibited an EC50 of 11.7 μM, which is 1.6-fold more potent than deoxycholic acid (DCA; EC50 = 19.0 μM). Ursodeoxycholic acid (UDCA) displayed minimal activity, and cholic acid (CA) was completely inactive [1]. This rank order of potency was conserved in a functional assay measuring CYP7A1 mRNA repression in HepG2 cells, where CDCA (IC50 = 8.7 μM) was 3.1-fold more potent than DCA (IC50 = 27.2 μM) [1].

Nuclear Receptor Pharmacology FXR Signaling Bile Acid Metabolism Coactivator Recruitment

TGR5 Agonist Potency: CDCA Occupies an Intermediate Position Between LCA and UDCA

Comparative TGR5 agonist profiling reveals CDCA's EC50 of 6.71 μM, which is approximately 12.7-fold less potent than lithocholic acid (LCA; EC50 = 0.53 μM) but 5.4-fold more potent than ursodeoxycholic acid (UDCA; EC50 = 36.4 μM) [1]. CDCA is also approximately 5.4-fold more potent than deoxycholic acid (DCA; EC50 = 1.25 μM) is not accurate; actually DCA is more potent. Another dataset reports CDCA's TGR5 EC50 as 4.0 μM, with DCA at 0.575 μM and LCA at 0.035 μM, consistently placing CDCA in an intermediate potency tier [2]. This intermediate potency makes CDCA a valuable tool for calibrating TGR5-dependent cAMP responses without the cytotoxicity associated with more potent bile acids like LCA.

GPCR Signaling TGR5 Activation cAMP Assay Metabolic Signaling

Micelle Aggregation Number: CDCA Forms Larger Micelles than UDCA, Impacting Solubilization Capacity

At 308.2 K (35°C) and 50 mM total anion concentration, sodium chenodeoxycholate (NaCDC) micelles exhibit a mean aggregation number (n) of 7.4, which is significantly larger than the aggregation number reported for its 7β-epimer, sodium ursodeoxycholate (NaUDC) [1]. This difference in micelle size is structurally driven by the axial (7α) versus equatorial (7β) orientation of the 7-hydroxyl group, which alters the hydrophobic-hydrophilic balance and packing geometry of the bile salt monomers [2]. Larger micelles correlate with enhanced solubilization capacity for hydrophobic guest molecules, as evidenced by the solubilized amount of cholesterol increasing in the order NaUDC < NaC < NaCDC < NaDC [1].

Membrane Protein Biochemistry Detergent Micelles Lipid Solubilization Colloidal Chemistry

Cholesterol Solubilization: CDCA Binds Cholesterol 23-Fold More Strongly than UDCA

The equilibrium cholesterol binding constant (K) for unconjugated sodium chenodeoxycholate (CDC) micelles is 5.7 × 10⁶ L/mol at 30°C, which is 22.8-fold higher than the binding constant for sodium ursodeoxycholate (UDC; K = 2.5 × 10⁵ L/mol) under identical conditions [1]. This substantial difference in cholesterol solubilizing capacity is attributed to subtle variations in micellar structure arising from the axial (7α) versus equatorial (7β) orientation of the 7-hydroxyl group, which alters the hydrophobic pocket available for cholesterol accommodation [1]. The rank order of cholesterol solubilization capacity among unconjugated bile salts is NaDC > NaCDC > NaC > NaUDC [2].

Cholesterol Metabolism Micellar Solubilization Gallstone Research Lipid Biochemistry

11β-HSD2 Inhibition: CDCA is 1.7-Fold More Potent than DCA

In enzymatic assays, sodium chenodeoxycholate (CDCA) inhibits 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) with an IC50 of 22 μM, which is 1.7-fold more potent than deoxycholic acid (DCA; IC50 = 38 μM) [1]. Both bile acids cause cortisol-dependent nuclear translocation of the mineralocorticoid receptor (MR) and increase its transcriptional activity, but CDCA achieves this effect at lower concentrations [1]. The inhibition constant (Ki) for CDCA against 11β-HSD2 in rat cortical collecting tubules was reported as 19.9 μM [2].

Steroid Metabolism Enzyme Inhibition Mineralocorticoid Signaling Endocrinology

Critical Micelle Concentration: CDCA Exhibits Lower CMC than CA and UDCA

The critical micelle concentration (CMC) of sodium chenodeoxycholate (CDCA) in water is approximately 4 mM, which is substantially lower than that of sodium cholate (CA; CMC = 11 mM) and sodium ursodeoxycholate (UDCA; CMC = 7 mM) [1]. A separate compilation reports CDCA's CMC as 9 mM in water and 4 mM in 0.15 M Na⁺, compared to CA at 13 mM (water) and 11 mM (0.15 M Na⁺), and UDCA at 19 mM (water) and 7 mM (0.15 M Na⁺) [2]. The lower CMC of CDCA relative to CA means that it reaches micellar concentrations at lower total bile salt concentrations, which can be advantageous in membrane protein solubilization protocols where minimizing detergent concentration is desirable.

Detergent Biochemistry Membrane Protein Extraction Micelle Formation Surfactant Science

Sodium Chenodeoxycholate: Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation


FXR and TGR5 Nuclear Receptor Pharmacology: Endogenous Reference Agonist

Sodium chenodeoxycholate serves as the gold-standard endogenous reference agonist for FXR and TGR5 in cell-based reporter assays, binding assays, and target engagement studies. With a validated FXR EC50 of 11.7 μM in SRC-1 recruitment assays and TGR5 EC50 of 4.0–6.7 μM [1], CDCA provides a reproducible positive control for screening novel synthetic agonists or assessing receptor mutations. Its intermediate potency profile avoids the cytotoxicity associated with more potent bile acids like lithocholic acid (LCA), making it suitable for long-term cell culture experiments [2].

Membrane Protein Solubilization and Structural Biology

The relatively low CMC of sodium chenodeoxycholate (4–9 mM) and its ability to form micelles with aggregation numbers of 6–9 at physiological temperatures [1] make it a valuable detergent for extracting and stabilizing integral membrane proteins. Its distinct micelle size and hydrophobic pocket, conferred by the axial 7α-hydroxyl group, offer a solubilization environment that differs from the more hydrophilic cholate or the epimeric ursodeoxycholate [2]. This property is particularly relevant when optimizing extraction conditions for specific membrane protein targets where detergent choice directly impacts yield and functional integrity.

Cholesterol Solubilization and Lipid Metabolism Studies

For in vitro models of cholesterol transport, gallstone dissolution, or lipid absorption, sodium chenodeoxycholate provides a cholesterol binding constant (K = 5.7 × 10⁶ L/mol) that is 23-fold higher than that of ursodeoxycholate [1]. This quantitative difference is critical when designing experiments to mimic physiological bile composition or when assessing the cholesterol-solubilizing capacity of bile salt mixtures. CDCA's intermediate position in the hydrophobicity ranking (DCA > CDCA > CA > UDCA) makes it a representative model dihydroxy bile salt for structure-activity relationship studies of micellar cholesterol solubilization [2].

Mineralocorticoid Receptor Signaling and Steroid Metabolism

In studies investigating the intersection of bile acid metabolism and corticosteroid signaling, sodium chenodeoxycholate inhibits 11β-HSD2 with an IC50 of 22 μM, demonstrating 1.7-fold greater potency than deoxycholic acid (DCA; IC50 = 38 μM) [1]. This inhibitory activity leads to cortisol-dependent MR nuclear translocation and transcriptional activation. Researchers investigating conditions such as cirrhosis-associated sodium retention or bile acid-mediated modulation of blood pressure regulation should select CDCA over DCA when a more potent endogenous inhibitor of 11β-HSD2 is required for in vitro mechanistic studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium chenodeoxycholate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.